molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone CAS No. 1360705-96-9

[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone

Cat. No. B609125
M. Wt: 475.326
InChI Key: VIBHJPDPEVVDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” is a chemical compound with the molecular formula C22H20Cl2N4O4 . It has a molecular weight of 475.3 g/mol . The compound is also known by other names such as ML-210 .


Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, which is connected to two chlorophenyl groups and a nitro-oxazole group . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 475.3 g/mol and a molecular formula of C22H20Cl2N4O4 . Other computed properties include a topological polar surface area of 23.6 Ų .

Scientific Research Applications

  • Oxidoreductase Inhibitor

    • This compound has been used in the study of human 17beta-hydroxysteroid dehydrogenase type 5 . The compound was used in complex with the enzyme, and the crystal structure was determined using X-ray diffraction .
    • The experiment involved the use of Escherichia coli BL21 (DE3) as the expression system . The resolution of the crystal structure was 2.40 Å .
    • The results showed that the compound could potentially inhibit the enzyme, which is of interest in the development of treatments for leukemia and hormone-related cancers .
  • Endocannabinoid Signaling Potentiation

    • A similar compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, has been studied as a potential inhibitor of the serine hydrolase monoacylglycerol lipase (MAGL) .
    • The compound was shown to be a potent, selective, and reversible noncovalent MAGL inhibitor .
    • The results demonstrated dose-dependent enhancement of the major endocannabinoid 2-arachidonoylglycerol as well as efficacy in models of neuropathic and inflammatory pain .
  • CB1 Inverse Agonists Development

    • Another similar compound, (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone, has been studied for its potential as a CB1 inverse agonist .
    • The study focused on optimizing molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .
    • The results suggested that the compound offers new opportunities for developing novel CB1 inverse agonists .
  • Therapy of Functional Diseases

    • Piperazine derivatives, which include the compound you mentioned, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases .
    • These compounds have shown anthelmintic, antibacterial, and insecticidal activities .
  • Morpholylureas as Inhibitors of AKR1C3

    • A similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been studied as a potential inhibitor of the aldo-keto reductase enzyme AKR1C3 .
    • The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
    • The results showed that the compound could potentially inhibit AKR1C3, which is of interest in the development of treatments for leukemia and hormone-related cancers .
  • Piperazine Derivatives in Therapy of Functional Diseases

    • Piperazine derivatives, which include the compound you mentioned, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases .
    • These compounds have shown anthelmintic, antibacterial, and insecticidal activities .
  • Inhibitors of AKR1C3

    • A similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been studied as a potential inhibitor of the aldo-keto reductase enzyme AKR1C3 .
    • The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
    • The results showed that the compound could potentially inhibit AKR1C3, which is of interest in the development of treatments for leukemia and hormone-related cancers .
  • ChemSpider Database

    • The compound {4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl}(4-methylphenyl)methanone is listed in the ChemSpider database . While specific applications are not mentioned, the database provides a wealth of information about the compound’s structure and properties .

properties

IUPAC Name

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHJPDPEVVDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone

CAS RN

1360705-96-9
Record name 1360705-96-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AB Keeton, GA Piazza - Conquering RAS, 2017 - Elsevier
Cancer is a leading cause of death in the developed world, resulting in 500,000 deaths per year in the United States alone. Ras genes are mutated in approximately one-third of …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.